(R)-Methyl 2-aMino-3,3-diMethylbutanoate hydrochloride
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Overview
Description
®-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride is a chiral compound with the molecular formula C7H16ClNO2. It is commonly used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and pharmaceuticals. The compound is known for its high purity and stability, making it a valuable reagent in chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride typically involves the esterification of ®-2-amino-3,3-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted amines and esters
Scientific Research Applications
®-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-2-amino-3,3-dimethylbutanoate hydrochloride
- Methyl 2-amino-3,3-dimethylbutanoate hydrochloride
Uniqueness
®-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and in studies requiring high stereochemical precision .
Properties
IUPAC Name |
methyl (2R)-2-amino-3,3-dimethylbutanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2,3)5(8)6(9)10-4;/h5H,8H2,1-4H3;1H/t5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTQWUHFSXVRPY-JEDNCBNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.